1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a bromopyrazole moiety attached to a piperidine ring, which is further connected to a prop-2-en-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of 4-(4-Bromopyrazol-1-yl)piperidine: This intermediate can be synthesized by reacting 4-bromopyrazole with piperidine under suitable conditions.
Coupling with Prop-2-en-1-one: The intermediate 4-(4-Bromopyrazol-1-yl)piperidine is then coupled with prop-2-en-1-one using appropriate reagents and catalysts to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-one group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Scientific Research Applications
1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interaction with biological macromolecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromopyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, while the piperidine ring provides structural rigidity and enhances binding affinity . The prop-2-en-1-one group can participate in covalent bonding with nucleophilic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[4-(4-Bromo-1h-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the bromopyrazole and piperidine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-2-11(16)14-5-3-10(4-6-14)15-8-9(12)7-13-15/h2,7-8,10H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGROAXXEUVSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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